
1,4-Piperazinediethanamine
Overview
Description
1,4-Piperazinediethanamine (CAS: 31295-54-2, molecular formula: C₁₀H₂₅N₅, molecular weight: 215.34 g/mol) is a piperazine derivative characterized by two ethanamine substituents at the 1,4-positions of the piperazine ring . This compound serves as a versatile pharmaceutical intermediate, particularly in synthesizing bioactive molecules with dopamine receptor affinity and other therapeutic applications . Its synthesis typically involves multi-step reactions, such as the alkylation of piperazine with chloroethanamine derivatives, followed by purification via recrystallization or chromatography . The ethanamine side chains enhance its chelating properties and solubility in polar solvents, making it valuable in drug design .
Preparation Methods
Multi-Step Synthesis from Triethylenetetramine
The most well-documented method for synthesizing 1,4-piperazinediethanamine involves a three-step reaction sequence starting from triethylenetetramine (TETA). This approach, reported by Ganin et al. (1987), achieves a total yield of 30.3% through the following stages :
Step 1: Cyclization Under High-Temperature Conditions
Triethylenetetramine undergoes cyclization at 195°C, forming an intermediate piperazine derivative. This step operates at 65% yield and requires precise temperature control to minimize side reactions such as polymer formation.
Step 2: Alkaline Catalyzed Rearrangement
The intermediate is treated with potassium carbonate at 132°C for 0.17 hours, achieving a 61% yield. The base facilitates proton transfer and ring stabilization, critical for maintaining structural integrity.
Step 3: Hydrothermal Cleavage and Purification
Aqueous sodium hydroxide and potassium hydroxide are applied at 300–330°C, cleaving residual bonds and isolating this compound with 75% yield. This step employs aggressive conditions to ensure high purity, though it demands specialized high-pressure reactors.
Table 1: Reaction Parameters for Triethylenetetramine-Based Synthesis
Step | Reactants | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Triethylenetetramine | None | 195 | N/A | 65 |
2 | Intermediate from Step 1 | Potassium carbonate | 132 | 0.17 | 61 |
3 | Intermediate from Step 2 | NaOH, KOH | 300–330 | N/A | 75 |
Catalytic Amination Strategies
While direct methods for this compound are limited, insights can be drawn from analogous piperazine syntheses. For example, CN108503608B (2018) describes a tubular fixed-bed reactor system using rare earth-modified copper catalysts to produce 1,4-dimethylpiperazine from N-methyldiethanolamine . Although this patent targets a methyl-substituted derivative, its principles may inform adaptations for synthesizing this compound:
-
Catalyst Design : Rare earth elements (e.g., lanthanum) enhance copper’s activity and selectivity in C–N bond formation.
-
Reactor Configuration : Gas-phase reactions at 0.5–5.0 h⁻¹ liquid hourly space velocity optimize contact time and reduce byproducts.
-
Feedstock Ratios : Molar ratios of amine to hydrogen (1:3–1:9) prevent over-reduction and maintain structural fidelity.
These conditions suggest potential pathways for synthesizing this compound via reductive amination of diethanolamine derivatives, though experimental validation is required.
Industrial-Scale Considerations
Industrial production faces challenges in balancing yield, safety, and cost. The Ganin method’s high-temperature steps (300+°C) necessitate expensive alloy reactors and advanced pressure management systems. Alternatives under exploration include:
-
Solvent-Free Systems : Reducing reliance on aqueous bases could simplify purification and lower energy costs.
-
Continuous Flow Reactors : Replacing batch processes with flow systems may improve heat transfer and scalability, as demonstrated in fixed-bed configurations .
Emerging Methodologies and Research Gaps
Recent advances in biocatalysis and green chemistry propose enzymatic routes for piperazine derivatives, though none specifically target this compound. Key research gaps include:
-
Catalyst Optimization : Developing non-precious metal catalysts to reduce costs.
-
Waste Mitigation : Addressing alkaline waste streams from hydrolysis steps.
-
Process Intensification : Integrating reaction and separation units to enhance efficiency.
Comparative Analysis of Synthesis Routes
The triethylenetetramine route remains the only fully characterized method for this compound. Its advantages and limitations are summarized below:
Table 2: Triethylenetetramine Method Evaluation
Parameter | Assessment |
---|---|
Yield | Moderate (30.3% overall), limited by stepwise losses |
Scalability | Challenging due to extreme temperatures and pressures |
Purity | High (>95% achievable with rigorous purification) |
Industrial Feasibility | Low without significant process redesign |
Chemical Reactions Analysis
Types of Reactions: 1,4-Piperazinediethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .
Scientific Research Applications
Chemistry
In synthetic chemistry, 1,4-Piperazinediethanamine serves as a reagent for synthesizing various organic compounds. It is particularly useful in the preparation of bis-thiazolone derivatives and bisnaphthalimides. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and materials science.
Biology
The compound plays a critical role in biological research, especially in studying enzyme inhibitors and receptor modulators. Its structure allows it to interact with biological targets through hydrogen bonding and ionic interactions, which may modulate receptor activity or inhibit enzyme function .
Medicine
This compound is investigated for its potential in drug development targeting neurological and psychiatric disorders. Its pharmacological properties are attributed to its structural similarity to neurotransmitters, enabling it to influence various biological pathways.
Industrial Applications
In industry, this compound is utilized in producing polymers, resins, and other industrial chemicals. Its unique properties allow for applications in gas treatment processes, particularly in capturing carbon dioxide (CO2) from industrial emissions when blended with other amines .
Case Study 1: CO2 Capture
Research has demonstrated that blends of amines including piperazine and this compound effectively capture CO2 from gas mixtures. Studies indicate that these blends exhibit enhanced solubility for CO2 compared to traditional solvents, making them suitable for environmental applications in reducing greenhouse gas emissions .
Case Study 2: Drug Development
A study focusing on the pharmacological effects of piperazine derivatives highlighted the potential of this compound in developing treatments for anxiety and depression. The compound's ability to interact with serotonin receptors suggests it could serve as a lead compound for new antidepressant medications .
Mechanism of Action
The mechanism of action of 1,4-Piperazinediethanamine involves its interaction with various molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. For example, it can inhibit the activity of CDC25 phosphatase, an enzyme involved in cell cycle regulation . Additionally, it can interact with DNA topoisomerase II, an enzyme crucial for DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
1,4-Piperazinediamine
- Structure : Simplest analog with two amine groups (-NH₂) at the 1,4-positions (C₄H₁₂N₄, MW: 116.17 g/mol) .
- Key Differences: Smaller molecular weight and higher reactivity due to primary amine groups. Limited solubility in organic solvents compared to 1,4-Piperazinediethanamine. Applications: Primarily used as a building block for metal-organic frameworks (MOFs) and small-molecule drugs .
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
- Structure : Piperazine core linked to two 4-chloro-1,2-dithiol-3-one moieties .
- Applications: Investigated for selective pharmacological activities, including enzyme inhibition .
1,4-Bis(2-hydroxyethyl)piperazine
- Structure : Piperazine with two hydroxyethyl groups (C₈H₁₈N₂O₂, MW: 174.24 g/mol) .
- Key Differences :
Benzodioxan-Piperazine Hybrids
- Structure : Piperazine linked to benzodioxan moieties (e.g., C₁₃H₁₆N₂O₃, MW: 248.28 g/mol) .
- Key Differences :
Pharmacological and Chemical Property Comparison
Biological Activity
1,4-Piperazinediethanamine, also known as N,N'-di(2-aminoethyl)piperazine, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine ring structure with two aminoethyl substituents at the 1 and 4 positions. The molecular formula is with a molecular weight of 172.27 g/mol. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its amino groups. These interactions can lead to:
- Receptor Modulation : It is hypothesized that the compound may modulate receptor activity, particularly in neurotransmitter systems.
- Enzyme Inhibition : The structural similarity to neurotransmitters suggests potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
Pharmacological Activities
Research has demonstrated several pharmacological activities associated with this compound and its derivatives:
- Serotonin Reuptake Inhibition : A study evaluated derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one, showing potent serotonin (5-HT) reuptake inhibition. The most promising compound exhibited stability in human liver microsomes and significant antidepressant effects in vivo .
Compound | Activity | IC50 Value |
---|---|---|
A20 | 5-HT Reuptake Inhibition | Subnanomolar range |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antidepressant Activity : In a controlled study, compound A20 was found to significantly reduce immobility times in the forced swimming test (FST), indicating potential antidepressant properties .
- Cancer Therapeutics : Research into piperazine derivatives has led to the development of drugs targeting specific cancers. For example, compounds derived from piperazine have been approved for use against chronic lymphocytic leukemia and various solid tumors .
- Neuropharmacology : The compound's ability to influence neurotransmitter systems positions it as a candidate for treating neurological disorders such as schizophrenia and depression.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Regulatory bodies like the EPA monitor chemicals like this compound for toxicity and exposure risks. Initial evaluations indicate that while there are concerns regarding high production levels, detailed toxicity studies are necessary to fully understand its safety profile .
Q & A
Q. Basic: What are the standard synthetic routes for 1,4-piperazinediethanamine, and how can reaction conditions be optimized?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of piperazine derivatives with halogenated ethane precursors (e.g., chloroethane) in anhydrous solvents (e.g., THF or DCM) under reflux conditions is a common approach. Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or NMR to minimize byproducts like N-alkylated impurities .
Q. Basic: How can researchers characterize the purity and structural integrity of this compound?
Characterization requires a multi-technique approach:
- HPLC (e.g., C18 column, acetonitrile/water mobile phase with 10 mM acetate buffer at pH 5) for purity assessment, achieving detection limits <0.5 μg/mL .
- NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
- X-ray crystallography for absolute configuration verification, as demonstrated in piperazine salt studies (e.g., hydrogen-bonding networks in crystal lattices) .
- Mass spectrometry (ESI-MS) for molecular weight validation .
Q. Advanced: How can conflicting thermodynamic data (e.g., ΔfH°) for piperazine derivatives be resolved?
Discrepancies in thermodynamic properties (e.g., enthalpy of formation) often arise from experimental conditions (e.g., solvent purity, calibration standards). Researchers should:
- Cross-validate data using NIST-referenced methods (e.g., combustion calorimetry vs. computational DFT calculations) .
- Apply meta-analysis tools (e.g., heterogeneity metrics like I² or H) to assess variability across studies .
- Replicate measurements under controlled conditions (e.g., inert atmosphere, standardized buffers) to isolate confounding factors .
Q. Advanced: What analytical strategies are recommended for detecting trace degradation products in this compound formulations?
Degradation pathways (e.g., oxidation, hydrolysis) can be studied using:
- Stability-indicating HPLC-DAD : Optimize gradient elution (e.g., 70:30 acetonitrile/buffer) to resolve degradation peaks, with validation per ICH guidelines (precision ±5%, accuracy >98%) .
- LC-MS/MS : Identify low-abundance impurities via fragmentation patterns (e.g., m/z shifts corresponding to N-oxide or hydrolyzed byproducts) .
- Forced degradation studies : Expose samples to heat (40–60°C), light (UV irradiation), and varying pH (1–13) to simulate storage conditions .
Q. Advanced: How can computational models predict the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate solvent effects (e.g., dielectric constant of DMF vs. water) using COSMO-RS models.
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .
Q. Basic: What are the key stability considerations for storing this compound?
- Moisture sensitivity : Store in desiccators with silica gel, as hygroscopicity may lead to hydrolysis .
- Oxidative degradation : Use amber vials under nitrogen atmosphere to prevent N-oxide formation .
- Temperature : Long-term stability requires storage at ≤–20°C, with periodic HPLC reassessment .
Q. Advanced: How do structural modifications (e.g., N-methylation) alter the physicochemical properties of this compound?
- Lipophilicity : N-methylation increases logP values, enhancing membrane permeability (evaluate via shake-flask method) .
- Basicity : pKa shifts (e.g., from 9.5 to 8.2 with dimethylation) affect solubility and salt formation; measure via potentiometric titration .
- Crystallinity : Substituents disrupt hydrogen bonding, reducing melting points (DSC analysis) .
Q. Advanced: What methodologies address low yields in multi-step syntheses involving this compound intermediates?
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical interactions .
- Flow chemistry : Improve reproducibility by controlling residence time and mixing efficiency in continuous reactors .
- In-line purification : Integrate scavenger resins (e.g., sulfonic acid for amine trapping) to remove excess reagents .
Q. Basic: What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV-TWA: 5 ppm) .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure (LD₅₀ >2000 mg/kg in rats) .
- Spill management : Neutralize with dilute acetic acid and adsorb using vermiculite .
Q. Advanced: How can researchers resolve discrepancies in biological activity data for this compound derivatives?
- Assay standardization : Use positive controls (e.g., known receptor agonists) and normalize data to cell viability (MTT assays) .
- Meta-regression : Adjust for covariates (e.g., cell line variability, incubation time) using mixed-effects models .
- Structural-activity landscapes : Map substituent effects (e.g., Hammett σ values) to identify outliers in SAR datasets .
Properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXFRSJRCGJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064400 | |
Record name | 1,4-Piperazinediethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-38-0 | |
Record name | 1,4-Piperazinediethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6531-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperazinediethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinediethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine-1,4-diethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-PIPERAZINEDIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2W4524XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.